molecular formula C17H14BrNO3 B3033655 6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid CAS No. 111083-29-5

6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid

Cat. No.: B3033655
CAS No.: 111083-29-5
M. Wt: 360.2 g/mol
InChI Key: WWIQQUNGWSVJND-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid is a substituted indole derivative with a bromine atom at position 6, a methoxy group at position 5, a methyl group at position 2, a phenyl group at position 1, and a carboxylic acid moiety at position 2. This compound belongs to a class of indole-based molecules known for their diverse applications in medicinal chemistry, particularly as intermediates in drug discovery.

Properties

IUPAC Name

6-bromo-5-methoxy-2-methyl-1-phenylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-10-16(17(20)21)12-8-15(22-2)13(18)9-14(12)19(10)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIQQUNGWSVJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401175193
Record name 6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111083-29-5
Record name 6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111083-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more complex indole derivatives, which can be utilized in various chemical reactions.
    • Reactivity Studies: It can undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis.
  • Biology
    • Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
    • Anticancer Activity: Preliminary studies suggest potential anticancer properties, with mechanisms involving the modulation of specific cellular pathways that influence cancer cell growth and survival.
  • Medicine
    • Therapeutic Applications: Investigations into its therapeutic effects show promise for treating diseases such as cancer and infections. The compound's interaction with biological targets like enzymes and receptors is crucial for its therapeutic efficacy.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
ChemistryServes as a building block for synthesizing complex molecules; versatile in organic reactions
BiologyExhibits antimicrobial and anticancer properties; affects cellular pathways
MedicinePotential therapeutic effects in treating cancer and infections; interacts with specific molecular targets

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on various indole derivatives, including 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid, demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, highlighting the compound's potential as a lead structure for new antibiotics.

Case Study 2: Anticancer Properties
In vitro assays revealed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that modifications to its structure could enhance its selectivity and potency against specific cancer types.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS RN Key Differences Reference
Target Compound 6-Br, 5-OMe, 2-Me, 1-Ph, 3-COOH C₁₇H₁₄BrNO₃ 376.21 Not provided N/A -
7-Methoxy-1H-indole-3-carboxylic acid 7-OMe, 3-COOH C₁₀H₉NO₃ 191.18 128717-77-1 Methoxy at position 7 vs. 5
Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]indole-3-carboxylate 6-Br, 5-OH, 1-Me, 2-(PhS-CH₂), 3-COOEt C₂₀H₁₉BrNO₃S 452.34 131707-24-9 Hydroxy vs. methoxy; ester vs. acid
6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid 6-Br, 1-isoPr, 3-Me, 4-COOH C₁₃H₁₄BrNO₂ 306.16 Not provided Carboxylic acid at position 4
5-Methoxyindole-2-carboxylic acid ethyl ester 5-OMe, 2-COOH, ester C₁₂H₁₃NO₃ 219.24 Not provided Ester at position 2 vs. acid at 3
Key Observations:

Functional Groups : Replacing the carboxylic acid (target) with an ester (e.g., ethyl ester in CAS 131707-24-9) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Halogen Effects : Bromine at position 6 (target) vs. chlorine in analogs (e.g., 6-chloro derivatives from ) influences steric bulk and electronic withdrawal, impacting binding affinity in enzyme inhibition studies .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives. For example, 7-methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1) has moderate solubility in polar solvents, while ethyl esters (e.g., CAS 1704066-51-2) are more soluble in organic solvents like DMSO .
  • Melting Points: Limited data are available, but indole-3-carboxylic acids generally exhibit higher melting points (>200°C) due to hydrogen bonding, whereas esters (e.g., ethyl 5-methoxyindole-2-carboxylate) melt at lower temperatures (~150°C) .

Biological Activity

6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid is a synthetic indole derivative notable for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

PropertyValue
IUPAC Name6-bromo-5-methoxy-2-methyl-1-phenylindole-3-carboxylic acid
CAS Number111083-29-5
Molecular FormulaC17H14BrNO3
Molecular Weight364.20 g/mol
SMILESCC(C(=O)O)c1c(C)c2ccccc2n(c1)Br

Synthesis

The synthesis of this compound typically involves the Fischer indole synthesis method, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. This method is often optimized for yield and purity through advanced purification techniques such as recrystallization and chromatography .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study focusing on its effects on various cancer cell lines demonstrated that this compound effectively inhibits the proliferation of A549 lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase, significantly reducing cell viability .

Case Study: A549 Cell Line

In a comparative study, the compound was tested against A549 cells and showed a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2050
5030

IC50 values were determined to be approximately 25 µM, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have shown that it significantly reduces COX-2 activity, making it a candidate for further development as an anti-inflammatory agent.

COX Inhibition Data

The IC50 values for COX inhibition were reported as follows:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Standard Drug (Celecoxib)0.04 ± 0.010.04 ± 0.01
6-Bromo Compound19.45 ± 0.0742.1 ± 0.30

These results indicate that while the compound has moderate COX inhibition, it still holds potential for further optimization .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, preliminary studies suggest that this indole derivative may possess antimicrobial properties against certain bacterial strains, including MRSA. The minimum inhibitory concentration (MIC) against MRSA was found to be as low as 0.98 µg/mL, highlighting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid?

  • Methodology : A regioselective synthesis involves trifluoroacetylated indole intermediates to direct bromination at the 6-position. Hydrolysis of the trifluoroacetyl group yields the carboxylic acid moiety. Optimization includes monitoring reaction progress via TLC (Rf = 0.30 in 70:30 EtOAc:hexane) and purification via flash chromatography .
  • Validation : Structural confirmation is achieved through 1^1H NMR (e.g., aromatic proton shifts) and 13^{13}C NMR (carboxylic acid carbonyl at ~170 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Essential Methods :

  • 1^1H/13^{13}C NMR : Assigns substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromine’s deshielding effect) .
  • LC/MS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 427.0757) and detects intermediates .
  • FT-IR : Identifies carboxylic acid C=O stretching (~1680–1720 cm1^{-1}) .

Q. How can common synthetic impurities be identified and removed?

  • Purification Strategies :

  • Use column chromatography with gradient elution (e.g., EtOAc/hexane).
  • Monitor purity via HPLC (>95% purity threshold) and compare retention times with standards .

Advanced Research Questions

Q. How is regioselective bromination achieved at the 6-position of the indole core?

  • Mechanistic Insight : The trifluoroacetyl group acts as a directing group, blocking electrophilic substitution at the 3-position and favoring bromination at the 6-position. Computational modeling (DFT) can predict reactivity patterns .
  • Experimental Validation : X-ray crystallography (using SHELXL for refinement) confirms regiochemistry. ORTEP-3 visualizes spatial arrangements of substituents .

Q. What functionalization strategies are effective for modifying the carboxylic acid group?

  • Methodological Approaches :

  • Amide Formation : Ultrasonic irradiation with amines (e.g., benzylamine) under solvent-free conditions accelerates coupling, achieving >80% yields .
  • Esterification : Ethyl ester derivatives are synthesized via Fischer esterification (H2_2SO4_4 catalyst) for improved solubility in biological assays .

Q. How can solubility challenges in in vitro assays be addressed?

  • Solutions :

  • Introduce hydrophilic groups (e.g., diethylamino or hydroxypropyl) via N-alkylation.
  • Use co-solvents (DMSO/PBS mixtures) while ensuring <0.1% DMSO to avoid cytotoxicity .

Q. How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxicity)?

  • Analytical Workflow :

  • Validate compound purity via HPLC-MS.
  • Replicate assays under standardized conditions (e.g., LPS-induced inflammation models).
  • Perform dose-response studies to distinguish therapeutic vs. toxic thresholds .

Q. What computational tools predict interactions with biological targets (e.g., COX-2 inhibition)?

  • In Silico Methods :

  • Molecular docking (AutoDock Vina) to assess binding affinities.
  • MD simulations (GROMACS) evaluate stability of ligand-protein complexes over 100-ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid
Reactant of Route 2
6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid

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